An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroquinolin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroquinolin-4-ol, a halogenated derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The quinoline ring system is a prevalent motif in a wide array of biologically active molecules, and the introduction of a chlorine atom at the 5-position and a hydroxyl group at the 4-position imparts unique physicochemical characteristics that influence its behavior in biological systems.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloroquinolin-4-ol, offering insights for researchers engaged in its synthesis, characterization, and application in drug development programs.
Molecular Identity and Structure
5-Chloroquinolin-4-ol is systematically identified by its CAS Number 23443-05-2.[3] It possesses the molecular formula C₉H₆ClNO and a molecular weight of approximately 179.61 g/mol .[4] The structural integrity of this molecule is foundational to its chemical behavior and biological activity.
Caption: Tautomeric equilibrium of 5-Chloroquinolin-4-ol.
Core Physical Properties
The physical properties of a compound are paramount in drug development, influencing its formulation, delivery, and pharmacokinetic profile. The table below summarizes the key physical properties of 5-Chloroquinolin-4-ol.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.61 g/mol | [4] |
| Melting Point | 256-257 °C | [5] |
| Boiling Point | 348.5 ± 22.0 °C at 760 mmHg | [5] |
| Appearance | Solid | [5] |
| pKa | Estimated ~8-9 (based on quinolin-4-ol) | [6] |
| LogP (calculated) | 2.2 | [7] |
Solubility Profile
-
Water: Sparingly soluble. The presence of the polar hydroxyl and keto groups is offset by the larger, nonpolar aromatic scaffold.
-
Ethanol: Soluble. Alcohols are effective solvents for many quinoline derivatives.
-
Dimethyl Sulfoxide (DMSO): Soluble. DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. [8]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the predominance of the keto tautomer in common NMR solvents like DMSO-d₆, the observed chemical shifts will reflect this form.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.
¹³C NMR: The carbon NMR spectrum will display resonances for all nine carbon atoms in the molecule. The carbonyl carbon of the keto tautomer is expected to have a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 5-chloro-4(1H)-quinolinone, key characteristic absorption bands would include:
-
N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.
-
C=O stretch: A strong, sharp peak around 1650-1690 cm⁻¹ characteristic of the ketone carbonyl group.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. The spectrum of 5-Chloroquinolin-4-ol is expected to show absorptions corresponding to π-π* transitions within the aromatic system. [9]
Experimental Protocols
The following section outlines standardized experimental procedures for the determination of key physical properties of 5-Chloroquinolin-4-ol.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
-
Ensure the melting point apparatus is calibrated using certified standards.
-
Finely powder a small amount of dry 5-Chloroquinolin-4-ol.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/min initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination (Shake-Flask Method)
Causality: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature, which is a critical parameter for pre-formulation studies.
Protocol:
-
Add an excess amount of 5-Chloroquinolin-4-ol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of 5-Chloroquinolin-4-ol using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination.
pKa Determination (Potentiometric Titration)
Causality: The pKa value quantifies the acidity or basicity of a compound, which is crucial for understanding its ionization state at different physiological pH values, thereby affecting its absorption, distribution, and target engagement.
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Accurately weigh a sample of 5-Chloroquinolin-4-ol and dissolve it in a suitable co-solvent system (e.g., a mixture of water and methanol or DMSO) if its aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve, where the equivalence point corresponds to the peak.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. 5-Chloroquinolin-4-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 5-Chloroquinolin-4-ol. A thorough understanding of its molecular structure, tautomerism, solubility, and spectroscopic characteristics is fundamental for its effective utilization in research and drug development. The provided experimental protocols offer a framework for the consistent and accurate determination of these critical parameters. As research on quinoline derivatives continues to evolve, a solid foundation in their physicochemical properties will be indispensable for the rational design of novel therapeutic agents.
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